molecular formula C17H16N4O2 B11516443 4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine

4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B11516443
M. Wt: 308.33 g/mol
InChI Key: HRSBITDHPVDCSM-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is an organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with two methoxy groups and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with appropriate nucleophiles. One common method involves the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride with methoxy and phenyl groups. The reaction is usually carried out in the presence of a base such as sodium methoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: Quinone derivatives.

    Reduction: Saturated triazine derivatives.

Scientific Research Applications

4,6-Dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of dyes, pigments, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diphenyl-1,3,5-triazine: Similar structure but with a chlorine atom instead of methoxy groups.

    4,6-Dimethoxy-1,3,5-triazine: Lacks the phenyl groups present in 4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine.

    4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A derivative used in amide coupling reactions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H16N4O2/c1-22-16-18-15(19-17(20-16)23-2)21(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

HRSBITDHPVDCSM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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